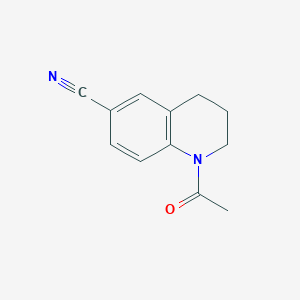

1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-acetyl-3,4-dihydro-2H-quinoline-6-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9(15)14-6-2-3-11-7-10(8-13)4-5-12(11)14/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSBYSBWTAUELS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical and chemical properties of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of the heterocyclic compound 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile. Structured to provide both foundational knowledge and practical insights, this document delves into the molecular characteristics, synthesis, and spectral signature of this compound, which holds potential as a building block in medicinal chemistry and drug discovery.

Molecular and Physicochemical Profile

This compound, with the CAS Number 851202-94-3, is a derivative of tetrahydroquinoline, a core scaffold found in numerous biologically active compounds. The introduction of an acetyl group at the 1-position and a nitrile group at the 6-position significantly influences its electronic properties and potential for further chemical modification.

Core Structural and Physical Data

| Property | Value | Source |

| CAS Number | 851202-94-3 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₂H₁₂N₂O | --INVALID-LINK--[1] |

| Molecular Weight | 200.24 g/mol | --INVALID-LINK--[1] |

| Appearance | Solid | --INVALID-LINK--[1] |

| Purity | ≥95% (typically) | --INVALID-LINK--[1] |

| Predicted Melting Point | Not available | |

| Predicted Boiling Point | Not available | |

| Predicted Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Limited solubility in water. |

Synthesis and Reactivity

The synthesis of this compound can be approached through a multi-step process, leveraging established organic chemistry reactions. A plausible synthetic route is outlined below, starting from a commercially available precursor.

Proposed Synthetic Pathway

The synthesis can be envisioned to proceed in two key stages: the introduction of the nitrile group onto the tetrahydroquinoline core, followed by the acetylation of the nitrogen atom. A logical precursor would be 6-amino-1,2,3,4-tetrahydroquinoline.

References

An In-depth Technical Guide to 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

Abstract

This technical guide provides a comprehensive overview of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile (CAS No. 851202-94-3), a heterocyclic compound of significant interest to the fields of medicinal chemistry, drug development, and materials science. This document elucidates the chemical properties, synthesis, and characterization of this molecule. Furthermore, it explores its potential applications, drawing upon the established biological activities of the broader tetrahydroquinoline class of compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this promising chemical entity.

Introduction: The Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic pharmaceuticals.[1] The unique conformational flexibility and steric arrangement of the tetrahydroquinoline ring system allow for precise interactions with various biological targets. The incorporation of an acetyl group at the 1-position and a nitrile group at the 6-position, as seen in this compound, is anticipated to modulate its electronic and steric properties, thereby influencing its biological activity and potential applications.

The presence of the acetyl group introduces a degree of rotational restriction and potential for hydrogen bonding, while the cyano group can act as a hydrogen bond acceptor or participate in other non-covalent interactions.[2] These features make this compound a valuable building block in the synthesis of more complex molecules and a candidate for screening in various biological assays.[3]

Physicochemical Properties and Characterization

This compound is a solid at room temperature with a molecular formula of C12H12N2O and a molecular weight of 200.24 g/mol .[3][4]

| Property | Value | Source(s) |

| CAS Number | 851202-94-3 | [3][5] |

| Molecular Formula | C12H12N2O | [3][4] |

| Molecular Weight | 200.24 g/mol | [3] |

| Physical State | Solid | [4] |

| Purity | Typically >95% | [3][6] |

| SMILES | CC(=O)N1CCCC2=C1C=CC(=C2)C#N | [3] |

| InChI Key | OUSBYSBWTAUELS-UHFFFAOYSA-N | [4] |

Spectroscopic Characterization

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

C≡N (Nitrile): A sharp, medium-intensity band around 2220-2230 cm⁻¹.

-

C=O (Amide): A strong absorption band in the region of 1650-1670 cm⁻¹.

-

C-H (Aromatic): Stretching vibrations typically appear above 3000 cm⁻¹.

-

C-H (Aliphatic): Stretching vibrations are expected in the 2850-2960 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would likely display distinct signals for the acetyl protons (a singlet around δ 2.2 ppm), the aliphatic protons of the tetrahydroquinoline ring (multiplets between δ 1.8 and 4.0 ppm), and the aromatic protons (in the δ 7.0-8.0 ppm region).

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the nitrile carbon (around δ 118-120 ppm), the amide carbonyl carbon (around δ 170 ppm), the acetyl methyl carbon (around δ 24 ppm), and the various aliphatic and aromatic carbons.

Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 200, corresponding to the molecular weight of the compound.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from 1,2,3,4-tetrahydroquinoline-6-carbonitrile. This approach is based on well-established N-acetylation reactions of secondary amines.

Proposed Synthetic Workflow

References

molecular structure of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

<_-3a_loading id="spinner" class="loading-spinner"> Please wait while I search for the latest information. This may take a few seconds.

An In-Depth Technical Guide on the Molecular Structure of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the , a heterocyclic compound with significant potential in medicinal chemistry. This document delves into the synthesis, spectroscopic characterization, and three-dimensional conformation of the molecule. The content is tailored for researchers, scientists, and drug development professionals, offering critical insights into its structural features and their implications for rational drug design and development.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] These compounds have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][3][4] The introduction of an acetyl group at the N-1 position and a carbonitrile group at the C-6 position of the tetrahydroquinoline ring, as in the case of this compound, imparts unique electronic and steric properties. These modifications can significantly influence the molecule's pharmacokinetic and pharmacodynamic profiles, making a detailed understanding of its molecular structure paramount for its development as a therapeutic agent.

Synthesis and Structural Elucidation

The synthesis of this compound is typically achieved through the acetylation of 1,2,3,4-tetrahydroquinoline-6-carbonitrile. A common laboratory-scale synthesis involves dissolving 1,2,3,4-tetrahydroquinoline with triethylamine in a solvent like ether, followed by the addition of acetyl chloride.[5] The resulting product can then be purified using standard techniques such as column chromatography.

The definitive elucidation of its molecular structure relies on a combination of powerful analytical techniques.

Spectroscopic Characterization: Deciphering the Molecular Connectivity

Spectroscopic methods are fundamental to confirming the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms.[6][7] Characteristic signals will appear for the aromatic protons, the diastereotopic methylene protons of the tetrahydro- portion of the ring, and the singlet for the methyl protons of the acetyl group.[8]

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.[9][10] Key resonances will include the carbonyl carbon of the acetyl group, the nitrile carbon, and the distinct signals for the aromatic and aliphatic carbons of the tetrahydroquinoline core.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and, consequently, the elemental formula of the compound.[11][12]

-

The fragmentation pattern observed in the mass spectrum offers valuable structural clues. Common fragmentation pathways for quinoline derivatives involve the loss of small molecules like HCN, which can help in confirming the core structure.[13][14][15][16]

-

-

Infrared (IR) Spectroscopy:

Data Summary: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O | [12] |

| Molecular Weight | 200.2365 g/mol | [12] |

| Physical Form | Solid | [12] |

| Purity | 95% | [12] |

| InChI Key | OUSBYSBWTAUELS-UHFFFAOYSA-N | [12] |

Conformational Analysis and 3D Molecular Structure

The non-planar nature of the 1,2,3,4-tetrahydroquinoline ring means it can adopt different conformations. The puckering of this ring, along with the orientation of the acetyl and carbonitrile substituents, defines the molecule's three-dimensional shape.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT), are invaluable for predicting the most stable conformation of the molecule. These calculations can provide insights into bond lengths, bond angles, and dihedral angles, offering a theoretical model of the molecule's geometry.

X-ray Crystallography: The Definitive Structure

For an unambiguous determination of the solid-state structure, single-crystal X-ray diffraction is the gold standard.[19][20] This technique provides a precise three-dimensional map of the atoms in the crystal lattice. The heterocyclic ring in similar tetrahydroquinoline structures has been observed to adopt a half-chair conformation.[21]

Experimental Workflow for Structural Determination

Caption: A workflow diagram illustrating the key stages in the synthesis and structural elucidation of this compound.

Implications for Drug Discovery and Development

A detailed understanding of the is a critical prerequisite for its advancement as a drug candidate.

Structure-Activity Relationships (SAR)

The three-dimensional arrangement of the molecule dictates its ability to interact with biological targets. The acetyl group can influence solubility and metabolic stability, while the carbonitrile moiety can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups. This structural knowledge allows for the rational design of analogs with improved potency, selectivity, and pharmacokinetic properties.

Signaling Pathway Interaction Model

Caption: A conceptual diagram illustrating the interaction of this compound with a biological target, leading to a pharmacological effect.

Conclusion

The , determined through a synergistic application of synthesis, spectroscopy, and crystallography, provides a foundational understanding for its potential in drug discovery. The insights gained into its chemical properties and three-dimensional conformation are indispensable for guiding future medicinal chemistry efforts. This technical guide serves as a comprehensive resource for scientists dedicated to the development of novel therapeutics based on the versatile tetrahydroquinoline scaffold.

References

- 1. ajrconline.org [ajrconline.org]

- 2. researchgate.net [researchgate.net]

- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. prepchem.com [prepchem.com]

- 6. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound [cymitquimica.com]

- 13. chempap.org [chempap.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Tetrahydroquinoline Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile: Nomenclature, Synthesis, and Significance

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries.[1] As a structural motif present in numerous natural products and pharmacologically active agents, it exhibits a remarkable breadth of biological activities.[1][2] These activities span a wide therapeutic spectrum, including anti-cancer, anti-inflammatory, anti-diabetic, anti-HIV, and neuroprotective effects.[1][3] The versatility of the THQ core allows it to serve as a rigid carrier for various functional groups, enabling fine-tuning of its pharmacodynamic and pharmacokinetic properties. The specific compound under examination, this compound, incorporates key functionalities—an N-acetyl group and a C-6 carbonitrile—that modulate its chemical properties and potential biological interactions. This guide provides a detailed analysis of its formal IUPAC name, a proposed synthetic pathway grounded in established chemical principles, and its characterization.

Part 1: Deconstruction of the IUPAC Name

The formal name, This compound , is derived systematically according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).[4] Understanding this name requires a step-by-step deconstruction of its components.

-

Parent Heterocycle: Quinoline The core of the molecule is quinoline, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring.[5][6] The numbering of the quinoline ring system is fixed and starts from the nitrogen atom, proceeding around the pyridine ring first and then the benzene ring. The fusion carbons are not numbered.[7][8]

-

Saturation Level: 1,2,3,4-tetrahydro The prefix "tetrahydro-" indicates the addition of four hydrogen atoms to the parent quinoline structure, saturating a portion of the molecule. The locants "1,2,3,4-" specify that this saturation occurs across positions 1, 2, 3, and 4, effectively reducing the pyridine ring portion of the quinoline system.[9][10] The resulting structure is 1,2,3,4-tetrahydroquinoline.[10]

-

Substituents and Locants:

-

1-Acetyl: An acetyl group (-COCH₃) is attached to the nitrogen atom at position 1. In systematic nomenclature, when an acyl group is attached to a nitrogen atom of a heterocycle, it is denoted with the "N-" or, in this numbered system, the "1-" locant.[11]

-

6-carbonitrile: A carbonitrile group (-C≡N), also known as a cyano group, is attached to the carbon atom at position 6 of the benzene ring portion of the scaffold.

-

The combination of these elements in the prescribed order—substituents with locants, followed by the saturation prefix, and finally the parent heterocycle name—yields the unambiguous IUPAC name: This compound .

Caption: Logical breakdown of the IUPAC name for the target compound.

Part 2: A Validated Synthetic Workflow

The synthesis of this compound can be logically approached via a multi-step sequence starting from a commercially available precursor. The chosen pathway emphasizes robust and well-documented chemical transformations, ensuring high yields and purity. Domino reactions are a common and efficient strategy for synthesizing tetrahydroquinoline cores.[12]

Experimental Protocol

Step 1: Synthesis of 6-Cyano-1,2,3,4-tetrahydroquinoline (Intermediate 2)

-

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve 6-cyanoquinoline (1.0 eq) in ethanol or methanol.

-

Add Platinum(IV) oxide (PtO₂, Adam's catalyst) (0.05 eq).

-

Seal the vessel and purge with nitrogen gas, then pressurize with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 6-cyano-1,2,3,4-tetrahydroquinoline (Intermediate 2 ), which can be purified by column chromatography if necessary.

-

Step 2: N-Acetylation to Yield this compound (Final Product)

-

Rationale: This step involves the acylation of the secondary amine at the N-1 position. This is a standard and highly efficient amide bond formation reaction. Using acetyl chloride in the presence of a non-nucleophilic base like triethylamine effectively neutralizes the HCl byproduct, driving the reaction to completion.[13]

-

Procedure:

-

Dissolve 6-cyano-1,2,3,4-tetrahydroquinoline (Intermediate 2 ) (1.0 eq) and triethylamine (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for the disappearance of the starting material by TLC.

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization or silica gel column chromatography to afford the final product, This compound .

-

Caption: Proposed two-step synthesis of the target compound.

Part 3: Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following table summarizes key properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O | [14] |

| Molecular Weight | 200.24 g/mol | [14] |

| Appearance | Solid | [14] |

| InChI Key | OUSBYSBWTAUELS-UHFFFAOYSA-N | [14] |

| SMILES | CC(=O)N1CCCC2=C1C=C(C=C2)C#N | - |

| ¹H NMR (Expected) | Signals for acetyl methyl (singlet, ~2.2 ppm), aliphatic protons at C2, C3, C4 (multiplets, ~1.9-3.8 ppm), and aromatic protons (multiplets, ~7.2-7.8 ppm). | - |

| ¹³C NMR (Expected) | Signals for methyl, aliphatic CH₂, aromatic CH, quaternary carbons, amide carbonyl (~169 ppm), and nitrile carbon (~119 ppm). | - |

| IR (Expected) | Characteristic peaks for C≡N stretch (~2220 cm⁻¹), C=O (amide) stretch (~1660 cm⁻¹), and C-H/aromatic C=C stretches.[15][16] | - |

Conclusion

This compound is a molecule whose IUPAC name precisely describes its structure based on established nomenclature rules. Its synthesis is achievable through robust and scalable chemical reactions, building upon the versatile and medicinally significant tetrahydroquinoline scaffold. The presence of the N-acetyl and C-6 carbonitrile groups provides distinct electronic and steric properties, making it an interesting candidate for further investigation in drug discovery programs targeting a range of diseases where THQ derivatives have shown promise.[1][3] This guide provides the foundational chemical knowledge necessary for researchers and scientists to synthesize, identify, and further explore the potential of this compound.

References

- 1. ajrconline.org [ajrconline.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. iupac.org [iupac.org]

- 5. Quinoline - Wikipedia [en.wikipedia.org]

- 6. media.neliti.com [media.neliti.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 10. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. prepchem.com [prepchem.com]

- 14. This compound [cymitquimica.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Signature of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile: A Predictive Technical Guide

Abstract

This technical guide provides a detailed predictive analysis of the spectral data (NMR, IR, and MS) for the novel compound 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile. In the absence of direct experimental spectra in the public domain, this document leverages established principles of spectroscopy and extensive data from structurally analogous compounds to forecast the characteristic spectral features of the title molecule. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this and related chemical entities. We will delve into the rationale behind the predicted spectral characteristics, offering insights grounded in the molecular structure and the influence of its constituent functional groups.

Introduction: The Rationale for Predictive Spectroscopy

This compound is a molecule of interest in medicinal chemistry and materials science due to its unique combination of a rigid tetrahydroquinoline scaffold, an electron-withdrawing nitrile group, and an N-acetyl moiety that modulates the electronic properties of the nitrogen atom. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification and for monitoring its purity during synthesis and application.

Given the current unavailability of published experimental spectral data for this specific compound, a predictive approach based on established spectroscopic principles and data from closely related analogs is a scientifically rigorous and valuable alternative. This guide will systematically deconstruct the molecule and, by examining the spectral data of similar structures, construct a detailed and reliable forecast of its NMR, IR, and MS spectra.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound dictates its interaction with different forms of electromagnetic radiation and its behavior in a mass spectrometer. The key structural features influencing its spectra are:

-

The 1,2,3,4-Tetrahydroquinoline Core: A partially saturated heterocyclic system.

-

The N-Acetyl Group: An amide functionality that introduces a carbonyl group and a methyl group.

-

The 6-Carbonitrile Group: A strong electron-withdrawing group on the aromatic ring.

The interplay of these groups will be reflected in the chemical shifts and coupling constants in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Figure 1: Structure of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and acetyl protons. Due to the restricted rotation around the N-C(O) amide bond, some signals, particularly those of the protons at C2 and C4, may appear broadened or as a set of rotameric signals.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Rationale for Prediction |

| H-5 | ~ 7.5 - 7.7 | d | J ≈ 1-2 Hz | Located ortho to the electron-withdrawing CN group, leading to a downfield shift. Small coupling to H-7. |

| H-7 | ~ 7.4 - 7.6 | dd | J ≈ 8-9 Hz, J ≈ 1-2 Hz | Coupled to both H-8 (ortho) and H-5 (meta). |

| H-8 | ~ 7.2 - 7.4 | d | J ≈ 8-9 Hz | Ortho coupling to H-7. |

| H-2 | ~ 3.8 - 4.0 | t | J ≈ 6-7 Hz | Methylene protons adjacent to the nitrogen atom of the amide, deshielded. |

| H-4 | ~ 2.8 - 3.0 | t | J ≈ 6-7 Hz | Methylene protons in the benzylic position. |

| H-3 | ~ 1.9 - 2.1 | m | Methylene protons coupled to both H-2 and H-4. | |

| -COCH₃ | ~ 2.2 - 2.4 | s | Singlet for the acetyl methyl group. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C=O (Acetyl) | ~ 169 - 171 | Typical chemical shift for an amide carbonyl carbon. |

| C-8a | ~ 138 - 140 | Aromatic quaternary carbon adjacent to nitrogen. |

| C-4a | ~ 128 - 130 | Aromatic quaternary carbon. |

| C-7 | ~ 132 - 134 | Aromatic CH carbon, deshielded by the adjacent nitrile group. |

| C-5 | ~ 129 - 131 | Aromatic CH carbon. |

| C-8 | ~ 125 - 127 | Aromatic CH carbon. |

| C-6 | ~ 105 - 108 | Aromatic quaternary carbon bearing the nitrile group, significantly shielded. |

| C≡N (Nitrile) | ~ 118 - 120 | Characteristic chemical shift for a nitrile carbon. |

| C-2 | ~ 42 - 44 | Aliphatic carbon adjacent to the amide nitrogen. |

| C-4 | ~ 27 - 29 | Aliphatic carbon in the benzylic position. |

| C-3 | ~ 22 - 24 | Aliphatic carbon. |

| -COCH₃ | ~ 24 - 26 | Carbon of the acetyl methyl group. |

Predicted Infrared (IR) Spectral Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands are given in wavenumbers (cm⁻¹).

| Functional Group | Predicted Absorption Band (cm⁻¹) | Vibrational Mode | Rationale for Prediction |

| C≡N (Nitrile) | ~ 2220 - 2230 | Stretching | A strong, sharp absorption band characteristic of a conjugated nitrile. |

| C=O (Amide) | ~ 1650 - 1670 | Stretching | A strong absorption band for the amide I band. |

| C-H (Aromatic) | ~ 3000 - 3100 | Stretching | Medium to weak bands. |

| C-H (Aliphatic) | ~ 2850 - 2960 | Stretching | Medium to strong bands for the CH₂ and CH₃ groups. |

| C=C (Aromatic) | ~ 1580 - 1610 | Stretching | Medium to strong bands. |

| C-N | ~ 1250 - 1350 | Stretching | Medium intensity band. |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predictions are for electron ionization (EI) mass spectrometry.

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 200, corresponding to the molecular weight of the compound (C₁₂H₁₂N₂O).

Key Predicted Fragmentation Patterns:

A detailed analysis of the fragmentation pathways is crucial for confirming the structure.

Figure 2: Predicted major fragmentation pathways in EI-MS.

-

Loss of a methyl radical (•CH₃): A peak at m/z = 185 resulting from the loss of the acetyl methyl group.

-

Loss of an acetyl radical (•COCH₃): A significant peak at m/z = 157, corresponding to the cleavage of the N-acetyl group.

-

Retro-Diels-Alder Fragmentation: Loss of ethene (C₂H₄) from the tetrahydroquinoline ring could lead to a fragment at m/z = 172.

-

Further Fragmentation: The fragment at m/z = 157 could further lose HCN to give a fragment at m/z = 130.

Experimental Protocols for Spectral Acquisition (A Best-Practice Approach)

While experimental data is not yet available, the following protocols represent the gold standard for acquiring high-quality spectral data for this type of compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Perform 2D experiments such as COSY to establish proton-proton correlations.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

-

Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.

-

Consider 2D experiments like HSQC and HMBC to establish proton-carbon correlations.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

-

Thin Film: If the sample is soluble, cast a thin film on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound.

-

ATR: Use a diamond attenuated total reflectance (ATR) accessory for direct analysis of the solid sample.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

-

Ratio the sample spectrum against the background spectrum to obtain the absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

GC-MS: If the compound is sufficiently volatile and thermally stable, introduce it via a gas chromatograph (GC) for separation prior to ionization.

-

Direct Infusion: Introduce a dilute solution of the compound directly into the ion source via a syringe pump.

-

-

Ionization Method:

-

Electron Ionization (EI): Use a standard 70 eV electron beam for fragmentation analysis.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): Use these softer ionization techniques to enhance the observation of the molecular ion.

-

-

Mass Analysis:

-

Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

Conclusion and Future Outlook

This predictive guide provides a comprehensive and scientifically grounded forecast of the NMR, IR, and MS spectral data for this compound. The detailed analysis of expected chemical shifts, absorption bands, and fragmentation patterns offers a robust framework for the identification and characterization of this molecule. It is anticipated that when experimental data becomes available, it will align closely with the predictions outlined in this document. This guide serves as a testament to the power of predictive spectroscopy in modern chemical research, enabling scientists to proceed with informed hypotheses even in the absence of direct experimental evidence.

An In-Depth Technical Guide to the Stability and Storage of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with actionable protocols to ensure the integrity of this compound in a laboratory setting.

Introduction: The Imperative of Stability

This compound is a heterocyclic compound with a structural motif that suggests its potential utility in medicinal chemistry and materials science.[1][2] The presence of a tetrahydroquinoline core, an acetylated amine, and a nitrile group offers multiple avenues for chemical modification and interaction.[1][2] However, these same functional groups can be susceptible to degradation under various environmental conditions.[3][4] Understanding the chemical stability of this molecule is paramount for ensuring the reproducibility of experimental results, the quality of derived data, and the preservation of material for long-term studies.[5][6]

This guide will delve into the predicted degradation pathways based on the molecule's structure, provide best-practice recommendations for storage and handling, and outline a robust strategy for experimental stability assessment through forced degradation studies and the development of a stability-indicating analytical method.

Physicochemical Properties and Structural Analysis

The stability of this compound is intrinsically linked to its chemical structure. A thorough analysis of its functional groups allows for the prediction of potential degradation pathways.

| Functional Group | Potential Instability |

| N-Acetyl Group | Susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of 1,2,3,4-tetrahydroquinoline-6-carbonitrile. |

| Tetrahydroquinoline Core | The aromatic portion of the quinoline ring can be susceptible to oxidation and photodegradation, potentially leading to the formation of hydroxylated or ring-opened byproducts.[3] The benzylic-like positions in the tetrahydro portion could also be sites of oxidation. |

| Nitrile Group | Can undergo hydrolysis under strong acidic or basic conditions to form a carboxylic acid or an amide intermediate. |

Predicted Degradation Pathways

Based on the structural analysis and established principles of organic chemistry, the following degradation pathways are proposed for this compound. These predictions form the basis for designing comprehensive stability studies.

Hydrolytic Degradation

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the primary site of degradation is likely the N-acetyl group, leading to the formation of acetic acid and 1,2,3,4-tetrahydroquinoline-6-carbonitrile.

-

Base-Catalyzed Hydrolysis: In the presence of a base, the N-acetyl group is also susceptible to hydrolysis. Depending on the strength of the base and the reaction conditions, the nitrile group could also be hydrolyzed to the corresponding carboxylic acid.

Oxidative Degradation

The electron-rich nature of the quinoline ring system makes it a target for oxidation.[3] Common laboratory oxidants, or even atmospheric oxygen over prolonged periods, could lead to the formation of N-oxides or hydroxylated derivatives on the aromatic ring.

Photodegradation

Quinoline and its derivatives are known to be sensitive to light.[3] Exposure to UV or even ambient light could induce photochemical reactions, leading to a complex mixture of degradation products.

Thermal Degradation

While the core structure is relatively stable, high temperatures can accelerate other degradation pathways, particularly oxidation. It is also possible for the compound to undergo decomposition at elevated temperatures.

Below is a graphical representation of the predicted primary degradation pathways.

Caption: Predicted major degradation routes for this compound.

Recommended Storage and Handling

To mitigate the predicted degradation pathways and ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C for short-term use. For long-term storage, -20°C is recommended. Some suppliers of similar tetrahydroisoquinolines even recommend freezer storage.[7] | Lower temperatures slow down the rate of all chemical reactions, including hydrolysis and oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidative degradation from atmospheric oxygen. |

| Light | Protect from light by storing in an amber vial or in a light-proof container. | Prevents photodegradation, a known pathway for quinoline derivatives.[3] |

| Container | Use a tightly sealed container. | Prevents the ingress of moisture, which can facilitate hydrolysis. |

| Handling | Handle in a well-ventilated area, avoiding contact with skin and eyes. Wear appropriate personal protective equipment (PPE).[8] | Standard safety precaution for handling chemical compounds. |

Strategy for Experimental Stability Assessment

A comprehensive understanding of a compound's stability requires experimental data. A forced degradation study is an essential component of this assessment, as it helps to identify potential degradation products and establish a stability-indicating analytical method.[4][5][6][9]

The following workflow outlines a robust strategy for assessing the stability of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. acdlabs.com [acdlabs.com]

- 7. fishersci.fi [fishersci.fi]

- 8. fishersci.com [fishersci.com]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

The Diverse Biological Landscape of Tetrahydroquinolines: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a remarkable breadth of biological activities.[1][2] This technical guide provides an in-depth exploration of the significant therapeutic potential of THQ derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the molecular mechanisms underpinning these activities, provide detailed protocols for their evaluation, and discuss key structure-activity relationships (SAR) to guide future drug design and development efforts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile THQ scaffold for the discovery of novel therapeutic agents.

Introduction: The Tetrahydroquinoline Scaffold - A Foundation for Therapeutic Innovation

The tetrahydroquinoline moiety is a bicyclic heterocyclic system that serves as a versatile and robust framework for the development of pharmacologically active compounds.[1][2] Its unique conformational flexibility and the ability to present substituents in a defined three-dimensional space allow for precise interactions with a wide array of biological targets. Naturally occurring THQ-containing alkaloids have long been recognized for their potent physiological effects, and synthetic chemists continue to explore the vast chemical space around this scaffold to generate novel drug candidates.[1] The diverse biological activities exhibited by THQ derivatives, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscore its importance in modern drug discovery.[2][3]

Anticancer Activities of Tetrahydroquinoline Derivatives

The development of novel anticancer agents is a critical area of research, and THQ derivatives have emerged as a promising class of compounds with potent cytotoxic and antiproliferative effects against various cancer cell lines.[3][4] Their mechanisms of action are often multi-faceted, targeting key pathways involved in cancer cell growth, survival, and proliferation.

Induction of Apoptosis

A primary mechanism by which THQ derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[2][5] Several studies have demonstrated that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

One key mechanism involves the generation of reactive oxygen species (ROS) within cancer cells. This oxidative stress disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis. Furthermore, some THQ derivatives have been shown to modulate the expression of Bcl-2 family proteins, downregulating anti-apoptotic members (like Bcl-2) and upregulating pro-apoptotic members (like Bax), thereby tipping the cellular balance towards cell death.[4][6]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[7][8] Its aberrant activation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Several THQ derivatives have been identified as potent inhibitors of this pathway.[9][10] By targeting key kinases within this cascade, such as PI3K and mTOR, these compounds can effectively block downstream signaling, leading to cell cycle arrest and the inhibition of tumor growth.[9][11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][12]

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Tetrahydroquinoline derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for solubilization)

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the THQ derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution (G0/G1, S, and G2/M phases) of a cell population treated with a THQ derivative.[3][13]

Materials:

-

Cancer cell line

-

Tetrahydroquinoline derivative

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the THQ derivative at various concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Antimicrobial Activities of Tetrahydroquinoline Derivatives

The rise of antibiotic-resistant bacteria poses a significant threat to global health. THQ derivatives have demonstrated promising antibacterial and antifungal activities, making them attractive candidates for the development of new antimicrobial agents.[14]

Inhibition of Bacterial DNA Gyrase

A key mechanism of action for the antibacterial effects of some THQ derivatives is the inhibition of bacterial DNA gyrase.[3][9][10][15][16] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and transcription. By inhibiting this enzyme, THQ derivatives can disrupt these critical cellular processes, leading to bacterial cell death.[9][15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6][16]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton broth (MHB) or other suitable broth

-

96-well microtiter plates

-

Tetrahydroquinoline derivative stock solution

-

Bacterial inoculum (standardized to ~5 x 10⁵ CFU/mL)

-

Incubator (37°C)

-

Plate reader (optional, for turbidity measurement)

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the THQ derivative in MHB in a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be determined by visual inspection or by measuring the optical density at 600 nm.

Anti-inflammatory Activities of Tetrahydroquinoline Derivatives

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. THQ derivatives have demonstrated significant anti-inflammatory properties through the modulation of key inflammatory pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Some THQ derivatives have been shown to inhibit COX-1 and/or COX-2, thereby reducing prostaglandin production and alleviating inflammation.[1][4][17]

Modulation of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes.[11][12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators. Some THQ derivatives can inhibit the activation of the NF-κB pathway, thereby suppressing the inflammatory response.[6][12]

Neuroprotective Activities of Tetrahydroquinoline Derivatives

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neurons. THQ derivatives have shown potential as neuroprotective agents by targeting mechanisms involved in neuronal cell death and cognitive decline.

Inhibition of Acetylcholinesterase (AChE)

Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. In Alzheimer's disease, there is a deficit in cholinergic neurotransmission. By inhibiting AChE, THQ derivatives can increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling and improving cognitive function.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of AChE.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

96-well microtiter plate

-

Tetrahydroquinoline derivative

-

Plate reader (412 nm absorbance)

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and the THQ derivative in phosphate buffer.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the THQ derivative at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a short period.

-

Substrate Addition: Initiate the reaction by adding the ATCI substrate.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Data Analysis: Calculate the rate of reaction for each concentration and determine the percent inhibition. Calculate the IC₅₀ value of the THQ derivative.

Structure-Activity Relationship (SAR) Summary

The biological activity of THQ derivatives is highly dependent on the nature and position of substituents on the tetrahydroquinoline ring. The following table summarizes some general SAR trends observed for different activities.

| Biological Activity | Key Structural Features for Enhanced Activity |

| Anticancer | - Electron-withdrawing groups on the aromatic ring.- Bulky hydrophobic groups at certain positions can enhance cytotoxicity.- Specific substitutions can improve selectivity for cancer cells. |

| Antimicrobial | - Halogen substitutions on the aromatic ring often increase potency.- The presence of a basic nitrogen atom is generally important.- Lipophilicity plays a crucial role in cell penetration. |

| Anti-inflammatory | - Substituents that mimic the structure of natural COX substrates can enhance inhibition.- Specific functional groups can improve selectivity for COX-2 over COX-1.- Groups that can interact with key residues in the NF-κB pathway are beneficial. |

| Neuroprotective | - A basic nitrogen that can be protonated at physiological pH is often required for AChE inhibition.- The length and nature of the linker in dimeric inhibitors are critical for binding to both the catalytic and peripheral anionic sites of AChE. |

Conclusion and Future Directions

Tetrahydroquinoline derivatives represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them an attractive area of research for medicinal chemists and pharmacologists. Future efforts should focus on the design of more potent and selective THQ derivatives, the elucidation of their detailed mechanisms of action, and the evaluation of their efficacy and safety in preclinical and clinical studies. The continued exploration of the vast chemical space around the tetrahydroquinoline core holds great promise for the discovery of novel drugs to address a wide range of unmet medical needs.

References

- 1. Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antibacterial evaluation, and DNA gyrase inhibition profile of some new quinoline hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile: Application Notes and Protocols

Introduction

1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The tetrahydroquinoline core is a prevalent motif in numerous biologically active compounds, and the presence of a nitrile group at the 6-position offers a versatile chemical handle for further synthetic transformations, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.[1] This document provides a comprehensive guide to the synthesis of this target molecule, designed for researchers and professionals in the field. We present two robust synthetic strategies, complete with detailed, step-by-step protocols, mechanistic insights, and a discussion of the rationale behind key experimental choices.

The primary and most established route leverages a classical Sandmeyer reaction on a key amine intermediate. An alternative, modern approach utilizing palladium-catalyzed cyanation is also presented, offering a different set of considerations for substrate scope and reaction conditions. Both methods are designed to be self-validating, with clear endpoints and purification procedures.

Primary Synthetic Route: Electrophilic Aromatic Substitution and Sandmeyer Reaction

This synthetic pathway is a robust, four-step sequence starting from the commercially available 1,2,3,4-tetrahydroquinoline. The strategy relies on the N-acetylation to protect the secondary amine and to favorably direct the subsequent electrophilic nitration to the desired C-6 position. The resulting nitro compound is then reduced to the corresponding amine, which serves as the precursor for the pivotal Sandmeyer cyanation to install the target nitrile group.

Overall Workflow: Route 1

Caption: Workflow for the primary synthesis route via Sandmeyer reaction.

Step 1: Synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline

Scientific Rationale: The acetylation of the nitrogen atom in 1,2,3,4-tetrahydroquinoline serves a dual purpose. Firstly, it protects the secondary amine from oxidation or other side reactions under the strongly acidic conditions of the subsequent nitration step. Secondly, the acetyl group is a moderately activating, ortho-, para-directing group for electrophilic aromatic substitution. Due to steric hindrance at the C-8 position, this directing effect strongly favors substitution at the C-6 position.[2]

Protocol:

-

To a stirred solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) and triethylamine (1.2 eq) in diethyl ether (approx. 10 mL per gram of starting material), cool the mixture to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

A white precipitate of triethylamine hydrochloride will form. Filter the solid and wash it with a small amount of cold diethyl ether.

-

Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-acetyl-1,2,3,4-tetrahydroquinoline as an oil or low-melting solid, which is typically of sufficient purity for the next step.

Step 2: Synthesis of 1-Acetyl-6-nitro-1,2,3,4-tetrahydroquinoline

Scientific Rationale: This step introduces the nitrogen functionality that will ultimately be converted to the nitrile. A thorough study on the nitration of N-protected tetrahydroquinolines has demonstrated that the use of an N-acetyl protecting group leads to high regioselectivity for the 6-position.[2] The reaction is performed at low temperature to control the rate of the highly exothermic nitration reaction and to minimize the formation of byproducts.

Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid. Cool the acid to 0 °C in an ice-salt bath.

-

Slowly add 1-acetyl-1,2,3,4-tetrahydroquinoline (1.0 eq) to the cold sulfuric acid with vigorous stirring.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, maintaining a low temperature.

-

Add the nitrating mixture dropwise to the solution of the acetylated quinoline, ensuring the internal temperature is maintained between 0 and 5 °C.

-

After the addition, stir the reaction mixture at 0 °C for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the solid. Recrystallization from ethanol can be performed for further purification if necessary.

Step 3: Synthesis of 1-Acetyl-6-amino-1,2,3,4-tetrahydroquinoline

Scientific Rationale: The reduction of the aromatic nitro group to a primary amine is a standard and high-yielding transformation. While catalytic hydrogenation with palladium on carbon is a clean method, reduction with a metal in acidic medium, such as iron powder in acetic acid or hydrochloric acid, is often more practical, cost-effective, and highly efficient for this purpose.[1] The iron(II) or iron(III) salts formed are easily removed by an aqueous workup.

Protocol:

-

Create a suspension of 1-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Heat the mixture to reflux and then add concentrated hydrochloric acid (0.5-1.0 eq) portion-wise.

-

Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Basify the remaining aqueous solution with a concentrated sodium hydroxide solution until pH > 10.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the desired amine.

Step 4: Synthesis of this compound via Sandmeyer Reaction

Scientific Rationale: The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an arylamine into an aryl nitrile via a diazonium salt intermediate.[4] The reaction proceeds in two stages: diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures, followed by the copper(I) cyanide-catalyzed displacement of the diazonium group with a cyanide nucleophile.[5] The copper(I) catalyst is crucial as it facilitates the single-electron transfer mechanism that initiates the displacement.[6]

Caption: Key stages of the Sandmeyer Cyanation reaction.

Protocol:

-

Diazotization:

-

Dissolve 1-acetyl-6-amino-1,2,3,4-tetrahydroquinoline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the amine solution, keeping the temperature strictly below 5 °C. Stir for 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is now complete.

-

-

Cyanation:

-

In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Caution: Cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Warm this solution gently to about 60-70 °C, then cool it back to room temperature.

-

Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

-

After the addition, heat the reaction mixture to 50-60 °C for about 30-60 minutes to ensure the reaction goes to completion.

-

Cool the mixture to room temperature and extract the product with an organic solvent like ethyl acetate or toluene.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final this compound.

-

| Route 1: Reagent Summary Table | ||||

| Step | Starting Material | Key Reagents | Equivalents (Typical) | Expected Yield |

| 1 | 1,2,3,4-Tetrahydroquinoline | Acetyl chloride, Triethylamine | 1.1, 1.2 | >95% |

| 2 | 1-Acetyl-THQ | Conc. HNO₃, Conc. H₂SO₄ | 1.1, excess | 70-85% |

| 3 | 1-Acetyl-6-nitro-THQ | Fe powder, Conc. HCl | 3.0-5.0, catalytic | 85-95% |

| 4 | 1-Acetyl-6-amino-THQ | NaNO₂, HCl, CuCN, KCN | 1.05, excess, 1.2, 1.3 | 60-75% |

Alternative Synthetic Route: Halogenation and Palladium-Catalyzed Cyanation

This route offers a modern alternative to the Sandmeyer reaction, utilizing the power of transition-metal catalysis. The strategy involves the regioselective bromination of the N-acetylated tetrahydroquinoline, followed by a palladium-catalyzed cross-coupling reaction to introduce the nitrile group. This approach avoids the use of potentially unstable diazonium salts and stoichiometric copper cyanide.

Overall Workflow: Route 2

Caption: Workflow for the alternative synthesis via Palladium-catalyzed cyanation.

Step 2a: Synthesis of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline

Scientific Rationale: As in Route 1, the acetyl group directs electrophilic substitution to the 6-position. N-Bromosuccinimide (NBS) is a convenient and mild source of electrophilic bromine for the bromination of activated aromatic rings. The reaction is typically performed in a polar aprotic solvent like acetonitrile.

Protocol:

-

Dissolve 1-acetyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in acetonitrile.

-

Cool the solution to 0 °C.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, keeping the reaction mixture protected from light.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC until the starting material is consumed.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to give the crude bromo-derivative, which can be purified by column chromatography or recrystallization.

Step 3a: Synthesis of this compound via Palladium-Catalyzed Cyanation

Scientific Rationale: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The cyanation of aryl halides typically involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a cyanide source (like zinc cyanide) and reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst.[7] Zinc cyanide is often preferred over other cyanide salts due to its lower toxicity and better compatibility with many catalytic systems.

Protocol:

-

To a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), add 1-acetyl-6-bromo-1,2,3,4-tetrahydroquinoline (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), and a suitable phosphine ligand like Xantphos (2-10 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent, such as dimethylformamide (DMF).

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography on silica gel to afford the final product.

| Route 2: Reagent Summary Table | ||||

| Step | Starting Material | Key Reagents | Equivalents (Typical) | Expected Yield |

| 1 | 1,2,3,4-Tetrahydroquinoline | Acetyl chloride, Triethylamine | 1.1, 1.2 | >95% |

| 2a | 1-Acetyl-THQ | N-Bromosuccinimide (NBS) | 1.05 | 80-90% |

| 3a | 1-Acetyl-6-bromo-THQ | Zn(CN)₂, Pd₂(dba)₃, Ligand | 0.6, 0.01-0.05, 0.02-0.10 | 70-85% |

Conclusion

Both synthetic routes presented provide reliable and reproducible methods for obtaining this compound. The choice between the two pathways may depend on available equipment, reagent accessibility, and safety considerations. The classical Sandmeyer route is often lower in cost but involves the handling of highly toxic cyanides and the generation of a diazonium intermediate. The modern palladium-catalyzed route offers an alternative that avoids these specific hazards but requires access to palladium catalysts and ligands, as well as inert atmosphere techniques. Both protocols have been designed to provide a solid foundation for researchers to successfully synthesize this valuable building block for applications in drug discovery and development.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

analytical techniques for 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile quantification

An Application Note on the Quantitative Analysis of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

Abstract

This document provides a comprehensive guide to the quantitative analysis of this compound, a key compound in pharmaceutical research and development. The focus is on robust and validated analytical methodologies, primarily High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This application note offers detailed protocols, method validation parameters according to ICH guidelines, and the scientific rationale behind the experimental choices, designed for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Precise Quantification

This compound is a heterocyclic compound with potential applications as an intermediate in the synthesis of novel therapeutic agents. In the pharmaceutical industry, the ability to accurately and reliably quantify such molecules is paramount. It underpins the determination of purity, stability, and concentration in various matrices, which are critical aspects of quality control and regulatory compliance.[1] The control of impurities and the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates are mandated by regulatory bodies like the FDA and EMA to ensure the safety and efficacy of final drug products.[2]

This guide provides the foundational analytical frameworks necessary for the rigorous quantification of this compound, ensuring data integrity and reproducibility.

Core Analytical Methodologies: A Comparative Overview

The choice of an analytical technique is dictated by the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix. For this compound, two primary chromatographic techniques are recommended.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its robustness, versatility, and precision.[2] It is particularly well-suited for the routine quantification of compounds like this compound, which possesses a chromophore that allows for UV detection.

-

Principle of Separation: The methodology is based on the separation of the analyte from other components in a mixture as it is passed through a column containing a stationary phase. For this compound, a reversed-phase (RP) approach is most appropriate. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The analyte, being a moderately polar organic molecule, will be retained on the column and its elution controlled by the proportion of organic solvent in the mobile phase.

-

Causality in Method Design:

-

Column Choice: A C18 column is the standard choice for quinoline derivatives, providing excellent separation based on hydrophobicity.[3][4]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The buffer is crucial for maintaining a consistent pH, which ensures reproducible retention times and good peak shape, especially for compounds with basic nitrogen atoms like the quinoline moiety. Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff.

-

UV Wavelength Selection: The selection of the detection wavelength is critical for achieving optimal sensitivity. This is determined by analyzing the UV spectrum of this compound to identify its wavelength of maximum absorbance (λmax).

-

Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, UPLC coupled with tandem mass spectrometry is the method of choice.[5][6] UPLC systems utilize columns with smaller particle sizes (<2 µm), resulting in faster analysis times and improved resolution compared to traditional HPLC.[5]

-

Principle of Detection: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. This provides a high degree of specificity. When coupled with tandem MS (MS/MS), a specific precursor ion is selected and fragmented to produce characteristic product ions. This technique, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive, allowing for quantification at very low levels.[6]

-

Causality in Method Design:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode is generally effective for quinoline derivatives due to the presence of nitrogen atoms that can be readily protonated to form [M+H]⁺ ions.

-

MRM Transition: To develop an MRM method, the precursor ion (the m/z of the protonated this compound) is identified. This ion is then fragmented in the collision cell of the mass spectrometer, and a stable, high-intensity product ion is selected for monitoring. This precursor-to-product ion transition is highly specific to the analyte.

-

Experimental Protocols